molecular formula C13H14N6O3S2 B2916765 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1115976-46-9

2-{[3-(2-methoxyethyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B2916765
CAS No.: 1115976-46-9
M. Wt: 366.41
InChI Key: FPLUKVLBLXRYAV-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidinone derivative featuring a 2-methoxyethyl substituent at position 3, a sulfanyl (-S-) group at position 2 linked to an acetamide moiety, and a terminal 4H-1,2,4-triazol-3-yl group. Its molecular formula is C₁₇H₁₇N₅O₃S₂, with a molecular weight of 419.48 g/mol.

Properties

IUPAC Name

2-[3-(2-methoxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O3S2/c1-22-4-3-19-11(21)10-8(2-5-23-10)16-13(19)24-6-9(20)17-12-14-7-15-18-12/h2,5,7H,3-4,6H2,1H3,(H2,14,15,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLUKVLBLXRYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the methoxyethyl group, and finally the attachment of the triazole moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems for monitoring and controlling reaction parameters is also crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-methoxyethyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its structural features, it may have potential as a therapeutic agent, particularly in the treatment of diseases where thieno[3,2-d]pyrimidine and triazole derivatives have shown efficacy.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The triazole moiety enhances the compound’s stability and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural differences between the target compound and related derivatives:

Compound Name Core Heterocycle Substituents at Key Positions Biological Activity (If Reported) Reference
Target Compound Thieno[3,2-d]pyrimidinone 3-(2-Methoxyethyl), 2-sulfanylacetamide-triazole N/A (Hypothesized: enzyme inhibition) -
N-Phenyl-2-(tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Tetrahydrobenzothieno-triazolo-pyrimidine Phenyl group at acetamide Not specified
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamide (5–18) Quinazolinone Sulfamoylphenyl, variable acetamide substituents Antimicrobial, anti-inflammatory
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxo-3-(p-tolyl)-quinazolin-2-yl]thio}acetamide (4) Quinazolinone + thiazolidinone p-Tolyl, thioxothiazolidinone α-Glucosidase inhibition
N-(2-chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidinone 3-(3-Methoxybenzyl), 2-chloro-4-methylphenyl N/A (No activity data)

Key Observations :

  • Heterocyclic Core: The target compound’s thieno[3,2-d]pyrimidinone core is distinct from quinazolinones (e.g., ) and benzothieno-triazolo-pyrimidines (e.g., ), which may influence electronic properties and target selectivity.
  • Substituents: The 2-methoxyethyl group at position 3 and the triazole-acetamide side chain differentiate it from analogs with aryl (e.g., ) or sulfamoyl groups (e.g., ). The triazole moiety, a bioisostere for carboxylic acids, may enhance metabolic stability compared to thiazolidinones (e.g., ).
Physicochemical and Pharmacokinetic Properties
  • Solubility : The 2-methoxyethyl group may enhance water solubility compared to purely aromatic analogs (e.g., ).
  • Metabolic Stability: The 4H-1,2,4-triazole group is less prone to oxidative metabolism than thiazolidinones (e.g., ) or thiophenes.
  • Data Gaps : Melting points, logP, and bioavailability data are unavailable for the target compound but are critical for further development.

Biological Activity

The compound 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide (CAS Number: 1115976-46-9) is a novel synthetic molecule belonging to the thienopyrimidine class. This compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. This article reviews its biological activity based on diverse research findings and includes relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N6O3S2C_{13}H_{14}N_{6}O_{3}S_{2}, with a molecular weight of 366.4 g/mol . The structure features a thienopyrimidine core, which is crucial for its biological activity.

PropertyValue
CAS Number1115976-46-9
Molecular FormulaC₁₃H₁₄N₆O₃S₂
Molecular Weight366.4 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds with thienopyrimidine structures demonstrate notable antimicrobial properties. For instance, a study highlighted that derivatives of thieno[2,3-d]pyrimidines exhibited significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were determined to assess their potency against strains such as Escherichia coli and Staphylococcus aureus .

In vitro studies have shown that the compound under review also possesses antimicrobial properties. It was found effective against multiple microbial strains, indicating its potential as an antimicrobial agent. The presence of the sulfanyl and triazole groups in its structure enhances its activity against pathogens .

Anticancer Activity

The anticancer potential of thienopyrimidine derivatives has been extensively studied. These compounds have been shown to inhibit cell proliferation in various cancer cell lines. For example, a recent study demonstrated that thienopyrimidine derivatives significantly inhibited the growth of MDA-MB-231 breast cancer cells .

The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cancer progression, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways . The compound’s structural features likely facilitate interaction with these targets.

Case Studies

  • In Vitro Antimicrobial Testing : A series of thienopyrimidine derivatives were synthesized and tested for their antimicrobial activity against M. tuberculosis and other bacterial strains. The results indicated that modifications in the side chains significantly affected their potency .
  • Anticancer Efficacy : In a study assessing various Mannich bases derived from thienopyrimidines, several compounds demonstrated cytotoxic effects against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines . The compound of interest was included in this category due to its structural similarity and was noted for its promising anticancer activity.

The proposed mechanism involves the interaction of the compound with specific enzymes or receptors involved in cellular signaling pathways. The presence of functional groups such as sulfanyl and triazole may enhance binding affinity to these targets, leading to inhibition of tumor growth or microbial replication.

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